N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(3-Methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7, a methyl group at position 3, and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further modified with a 3-methoxybenzyl group.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-27-22(29)21-20(18(13-25-21)16-8-4-3-5-9-16)26-23(27)31-14-19(28)24-12-15-7-6-10-17(11-15)30-2/h3-11,13,25H,12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPBUPRCIFCZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS Number: 1040637-12-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1040637-12-4 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on similar pyrrolo[3,2-d]pyrimidine derivatives has shown promising antiproliferative activity against various cancer cell lines, including liver cell carcinoma (HepG2) and prostate cancer (PC-3). In vitro tests demonstrated that these derivatives could inhibit cell proliferation with IC values in the low micromolar range, indicating significant cytotoxic effects .
One study specifically noted that modifications to the pyrrolo[3,2-d]pyrimidine scaffold could enhance its anticancer efficacy. The introduction of electron-donating groups was found to influence cytotoxicity positively, suggesting that structural optimization could lead to more potent derivatives .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Similar compounds have been shown to exhibit cyclooxygenase (COX) inhibitory activity, which is crucial for reducing inflammation. The selectivity ratio of COX-2 over COX-1 was particularly noteworthy in some derivatives, suggesting a favorable therapeutic profile with reduced side effects .
Case Studies and Research Findings
- In Vitro Screening : A comparative study involving several pyrrolo derivatives indicated that compounds with similar structures to N-(3-methoxyphenyl)methyl derivatives exhibited significant inhibition of both VEGFR-2 and AKT pathways in cancer cells. This suggests a mechanism through which these compounds may induce apoptosis in tumor cells .
- Molecular Docking Studies : Computational studies have indicated that N-(3-methoxyphenyl)methyl derivatives bind favorably to target proteins such as bovine serum albumin and COX enzymes. These interactions are essential for understanding the pharmacokinetics and therapeutic potential of the compound .
Summary of Findings
Scientific Research Applications
Chemical Properties and Structure
This compound has the following characteristics:
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.5 g/mol
- CAS Number : 1040637-12-4
The structure includes a methoxyphenyl group and a pyrrolo[3,2-d]pyrimidine core linked via a thioacetamide moiety. This configuration is significant for its interaction with biological systems.
Biological Activities
Research indicates that compounds similar to N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit diverse biological activities:
- Antitumor Activity : The thieno[3,2-d]pyrimidine framework is associated with antitumor properties. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar effects .
- Anti-inflammatory Effects : The presence of specific substituents on the pyrimidine core can enhance anti-inflammatory activity. This property is crucial for developing treatments for inflammatory diseases .
- Analgesic Properties : Preliminary studies suggest that modifications on the compound's structure could lead to analgesic effects, making it a candidate for pain management therapies .
Synthetic Pathways
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{(3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide typically involves multi-step synthetic routes:
- Formation of the Pyrimidine Core : Cyclization reactions are used to create the pyrimidine structure from appropriate precursors.
- Introduction of Functional Groups : Subsequent steps involve adding the methoxyphenyl group and acetylating the thiol group to achieve the final product.
These synthetic strategies are essential for producing derivatives with enhanced biological activity .
Potential Applications in Drug Development
Given its promising biological activities, N-(3-methoxyphenyl)-2-{(3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide may serve as a lead compound in pharmaceutical development:
| Application Area | Potential Benefits |
|---|---|
| Anticancer Therapies | Targeting specific cancer pathways |
| Anti-inflammatory Drugs | Reducing inflammation in chronic conditions |
| Pain Management | Developing new analgesics |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The target compound’s pyrrolo[3,2-d]pyrimidin-4-one core distinguishes it from analogs with alternative fused-ring systems:
- Thieno[3,2-d]pyrimidinone Analogs: describes N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, which replaces the pyrrolo nitrogen with a sulfur atom.
- Benzothieno-Triazolo-Pyrimidine Derivatives: Compounds in (e.g., 10a) incorporate a benzothieno-triazolo-pyrimidine core, adding aromatic bulk. This may enhance π-π stacking interactions but reduce metabolic stability .
Table 1: Core Structure Comparison
Substituent Variations
Acetamide Chain Modifications
- Target Compound: The 3-methoxybenzyl group introduces electron-donating methoxy functionality, which may enhance solubility compared to non-polar substituents.
- : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide substitutes the benzyl group with a methylpyridinyl moiety, improving water solubility and enabling hydrogen bonding via the pyridine nitrogen .
- : Substituents like phenyl or 4-substituted phenyl groups in 10a–c prioritize lipophilicity, favoring membrane permeability .
Aromatic and Aliphatic Substituents
Preparation Methods
Cyclocondensation of Aminopyrrole Derivatives
Aminopyrrole intermediates undergo cyclocondensation with urea or thiourea derivatives under acidic conditions. For example, heating 3-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4(3H)-one with thiourea in acetic acid at 100°C for 6 hours introduces the thiol group at position 2. This method yields the thiolated core with >85% purity, as confirmed by HPLC.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions enable functionalization of preformed pyrrolopyrimidinones. A patent describes using Suzuki-Miyaura coupling to attach aryl groups at position 7, though this requires pre-installed bromine or iodine substituents. While effective, this method demands rigorous anhydrous conditions and specialized catalysts, increasing production costs.
N-(3-Methoxyphenylmethyl)Acetamide Synthesis
The acetamide side chain is synthesized separately and coupled to the core.
Carbodiimide-Mediated Amide Bond Formation
N-(3-Methoxyphenylmethyl)amine is reacted with chloroacetyl chloride in dichloromethane (DCM) using N,N’-carbonyldiimidazole (CDI) as a coupling agent. This step proceeds at 0°C to prevent racemization, yielding 89% of the intermediate acetamide after recrystallization from ethanol.
One-Pot Sequential Alkylation-Amidation
A patent discloses a one-pot method where 3-methoxybenzylamine is alkylated with ethyl bromoacetate, followed by in situ amidation with ammonium hydroxide. This approach reduces purification steps but requires precise pH control to avoid ester hydrolysis.
Final Assembly and Optimization
Coupling the pyrrolopyrimidinone thiol with the acetamide derivative is the critical final step.
Nucleophilic Substitution in Polar Aprotic Solvents
Mixing equimolar amounts of the thiol and acetamide in DMF with potassium carbonate (K2CO3) at 80°C for 8 hours achieves 75% yield. Higher temperatures (>100°C) degrade the acetamide, while lower temperatures prolong reaction times.
Phase-Transfer Catalysis
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water-toluene biphasic system enhances reaction efficiency (88% yield). This method simplifies product isolation via aqueous extraction.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity and Yield Data
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mitsunobu Coupling | 82 | 98 | 6 |
| Phase-Transfer | 88 | 97 | 8 |
| Thiol-Disulfide | 65 | 93 | 12 |
Challenges and Mitigation Strategies
Thiol Oxidation
Exposure to air oxidizes the thiol intermediate to disulfides, reducing yields. Solutions include:
Q & A
Q. Key Optimization Parameters :
- Temperature control (60–80°C for cyclocondensation).
- Solvent polarity to enhance sulfanyl group reactivity.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: How is structural integrity confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- NMR : Assign peaks for the pyrrolo-pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~520).
- X-ray Crystallography : Resolve bond angles and dihedral angles of the core (e.g., C–N–C angles ~113°–123°) .
Q. Table 1: Key Spectral Benchmarks
| Functional Group | NMR (¹H, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrrolo-pyrimidine | 7.5–8.5 (m) | 1650 (C=O) |
| Methoxyphenyl | 3.8 (s, OCH₃) | 1250 (C–O–C) |
| Sulfanyl (C–S) | – | 650–750 |
Advanced: How to design assays for evaluating biological activity?
Answer:
Step 1: Target Selection
- Prioritize targets based on structural analogs (e.g., pyrimidine derivatives inhibit kinases or COX-2 ).
Step 2: In Vitro Assays - Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 IC₅₀ ~15 µM) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 20 µM) .
Step 3: Mechanistic Studies - Molecular docking (AutoDock Vina) to predict binding poses with ATP-binding pockets .
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analog A | MCF-7 | 15 | |
| Analog B | COX-2 | 20 | |
| Analog C | LOX-5 | 18 |
Advanced: How to resolve contradictions in reported activity data?
Answer:
Contradictions often arise from assay variability or structural modifications. Mitigate via:
Standardized Protocols : Use uniform cell lines (e.g., ATCC-certified MCF-7) and enzyme sources .
SAR Analysis : Compare substituent effects (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl alters COX-2 affinity by 2-fold) .
Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for pyrrolo-pyrimidines: 10–50 µM) .
Advanced: What strategies optimize solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the acetamide group .
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4) for intraperitoneal administration .
- Particle Size Reduction : Nanoemulsification (100–200 nm particles via ultrasonication) .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts (ΔTm ≥ 2°C indicates binding) .
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate target proteins .
- CRISPR Knockout : Compare activity in wild-type vs. target-gene-KO cell lines .
Advanced: What computational methods predict off-target effects?
Answer:
- Phylogenetic Analysis : Identify conserved binding pockets across protein families .
- Off-Target Databases : Screen against ChEMBL or PubChem BioActivity datasets .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) .
Advanced: How to address spectral data discrepancies (e.g., NMR shifts)?
Answer:
- Solvent Calibration : Re-run spectra in deuterated DMSO vs. CDCl₃ (δ shifts up to 0.5 ppm) .
- Dynamic Effects : Analyze rotamer populations via VT-NMR (variable temperature) .
- Crystallographic Validation : Resolve ambiguity using single-crystal XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
